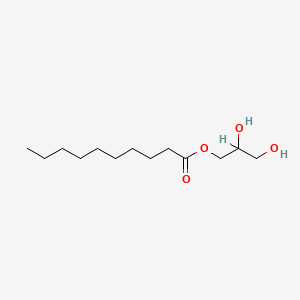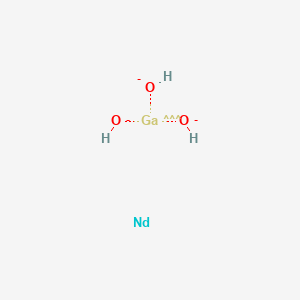
NICKEL(II) HYDROXIDE CARBONATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) hydroxide carbonate, also known as nickel carbonate hydroxide, is an inorganic compound with the formula Ni₂(CO₃)(OH)₂. It is a green crystalline solid that is often used in various industrial and scientific applications due to its unique chemical properties. This compound is particularly noted for its role in electrochemical and catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions: Nickel(II) hydroxide carbonate can be synthesized through several methods. One common approach involves the reaction of nickel(II) chloride with sodium carbonate and water, resulting in the formation of this compound, sodium chloride, and carbon dioxide . Another method includes the hydrothermal synthesis, where nickel salts are reacted with carbonate sources under high temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through a surfactant-free solution method. This involves the reaction of nickel salts with carbonate ions in an aqueous solution, followed by precipitation and filtration . This method is favored for its simplicity and efficiency in producing high-purity this compound.
化学反応の分析
Types of Reactions: Nickel(II) hydroxide carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to nickel metal under certain conditions.
Substitution: It reacts with acids to form nickel salts and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Often requires reducing agents like hydrogen gas or carbon monoxide.
Substitution: Acids like hydrochloric acid or sulfuric acid are commonly used.
Major Products Formed:
Oxidation: Nickel(III) oxide or nickel oxyhydroxide.
Reduction: Metallic nickel.
Substitution: Nickel salts (e.g., nickel chloride) and carbon dioxide.
科学的研究の応用
Nickel(II) hydroxide carbonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and materials.
Biology: Investigated for its potential in biological systems, particularly in enzyme mimetics and bio-catalysis.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of rechargeable batteries, supercapacitors, and electrochromic devices.
作用機序
The mechanism by which nickel(II) hydroxide carbonate exerts its effects is primarily through its electrochemical properties. In catalytic applications, it facilitates redox reactions by alternating between different oxidation states of nickel. This compound enhances the efficiency of electron transfer processes, making it valuable in energy storage and conversion technologies .
類似化合物との比較
Nickel(II) hydroxide carbonate can be compared with other nickel compounds such as:
Nickel(II) hydroxide (Ni(OH)₂): Similar in structure but lacks the carbonate component.
Nickel(II) carbonate (NiCO₃): Contains only the carbonate ion and is used in ceramics and as a precursor for nickel catalysts.
Nickel(III) oxide (Ni₂O₃): An oxidized form of nickel used in various oxidation reactions.
Uniqueness: this compound is unique due to its combination of hydroxide and carbonate ions, which imparts distinct electrochemical properties and makes it suitable for specialized applications in catalysis and energy storage .
特性
CAS番号 |
12011-78-8 |
|---|---|
分子式 |
CH4Ni3O7 |
分子量 |
304.12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







